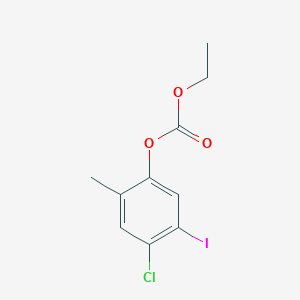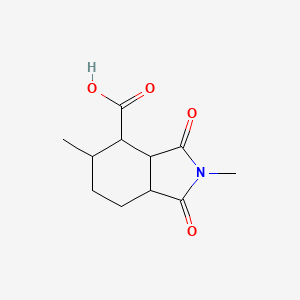![molecular formula C12H17Cl2NO2 B1452128 2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride CAS No. 1396967-35-3](/img/structure/B1452128.png)
2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride
Übersicht
Beschreibung
“2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride” is a chemical compound with the CAS Number: 1396967-35-3 . It has a molecular weight of 278.18 . The IUPAC name for this compound is N-(2-chlorobenzyl)valine hydrochloride . It is usually stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO2.ClH/c1-8(2)11(12(15)16)14-7-9-5-3-4-6-10(9)13;/h3-6,8,11,14H,7H2,1-2H3,(H,15,16);1H . This indicates that the compound contains a 2-chlorobenzyl group attached to the nitrogen of a valine residue, and it is in the form of a hydrochloride salt .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Vasil'eva et al. (2016) explored the synthesis of β-substituted γ-aminobutyric acid derivatives, emphasizing the structural analysis and synthesis methods of various substituted aminobutyric acids. This research highlights the process of synthesizing these compounds, including 2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride, and their structural characterization (Vasil'eva et al., 2016).
Pharmacological Potential
- The pharmacological activity of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid was investigated by Witczuk et al. (1980). They resolved this compound into enantiomers and studied their effectiveness, providing insights into the potential pharmacological applications of its derivatives (Witczuk et al., 1980).
Amino Acid Component in Bestatin
- Nakamura et al. (1976) conducted a study focusing on the X-ray structure determination of a similar compound, 3-amino-2-hydroxy-4-phenylbutanoic acid, which is a component in bestatin. This research provides valuable insights into the stereochemistry and structural aspects of related aminobutyric acid derivatives (Nakamura et al., 1976).
Metabolic Pathway Analysis
- Matheis et al. (2016) investigated the Ehrlich degradation of l-Isoleucine in fermented foods, which includes the formation of compounds such as 2-methylbutanal, 2-methylbutanol, and 2-methylbutanoic acid. This study provides insights into the metabolic pathways and transformation of amino acids, relevant to understanding the metabolism of similar compounds (Matheis et al., 2016).
Optimized Synthesis
- Wang Guo-hua (2008) optimized the synthesis of a related compound, methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride. This research is relevant for understanding the synthesis processes and optimization techniques for similar aminobutyric acid derivatives (Wang Guo-hua, 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-8(2)11(12(15)16)14-7-9-5-3-4-6-10(9)13;/h3-6,8,11,14H,7H2,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIWPOHTZMOHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)


![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)





![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1452057.png)



![Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1452067.png)